molecular formula C13H15NO4 B14189242 (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one CAS No. 873692-35-4

(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one

Katalognummer: B14189242
CAS-Nummer: 873692-35-4
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: QSOOOANGPVEUJV-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one is a complex organic compound characterized by its unique structural features It contains an oxan-4-one ring substituted with a nitro-phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one typically involves multi-step organic reactions. One common method involves the nitration of a phenylethyl precursor, followed by cyclization to form the oxan-4-one ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further substitution reactions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso derivatives.

Wissenschaftliche Forschungsanwendungen

(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are used in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of these targets. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one: is similar to other nitro-phenylethyl derivatives, such as nitrobenzene and nitrophenylethanol.

    Oxan-4-one derivatives: Compounds like oxan-2-one and oxan-3-one share structural similarities but differ in their functional groups and reactivity.

Uniqueness

The unique combination of the nitro-phenylethyl group and the oxan-4-one ring in this compound provides distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

873692-35-4

Molekularformel

C13H15NO4

Molekulargewicht

249.26 g/mol

IUPAC-Name

(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one

InChI

InChI=1S/C13H15NO4/c15-13-6-7-18-9-12(13)11(8-14(16)17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1

InChI-Schlüssel

QSOOOANGPVEUJV-RYUDHWBXSA-N

Isomerische SMILES

C1COC[C@H](C1=O)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2

Kanonische SMILES

C1COCC(C1=O)C(C[N+](=O)[O-])C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.